N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbutanamide
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Description
N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbutanamide is a useful research compound. Its molecular formula is C17H24N2O3 and its molecular weight is 304.39. The purity is usually 95%.
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Scientific Research Applications
Matrix Metalloproteinase (MMP) Inhibition
A derivative closely related to the specified compound, CGS 27023A, has been identified as a potent MMP inhibitor. MMPs play a crucial role in tissue remodeling and various disease processes, including cancer and cardiovascular diseases. The development and small-animal PET studies of an 18F-labelled derivative of CGS 27023A highlight the compound's potential in imaging MMP activity in vivo, suggesting applications in disease diagnosis and therapeutic monitoring (Wagner et al., 2009).
Anticancer Activity
Compounds structurally similar to N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbutanamide have been explored for their anticancer potential. For instance, TZT-1027, a cytotoxic dolastatin 10 derivative, inhibits microtubule assembly, demonstrating dose-limiting toxicities (DLTs) of neutropenia and infusion arm pain in a Phase I study. It shows promise in treating advanced solid tumors, indicating the potential anticancer applications of related compounds (de Jonge et al., 2005).
Sigma Receptor Binding
Research on derivatives of N-(6-methoxynaphthalen-1-yl)propyl, which share a resemblance in structural motifs to the specified compound, reveals potent sigma(1) receptor binding. Sigma receptors are implicated in various neurological diseases, and compounds with selective sigma(1) binding offer potential therapeutic avenues for neurodegenerative disorders and pain management (Berardi et al., 2005).
Enzyme Inhibition for Drug Synthesis
The catalytic use of aminotransferase for the kinetic resolution of racemic compounds suggests a methodology applicable in the synthesis of drugs, including those related to the compound of interest. This process underlines the importance of enzyme-catalyzed reactions in developing pharmacologically active agents with high stereochemical purity (Coffen et al., 1994).
Antifungal and Antibacterial Activities
Secondary metabolites from endophytic fungi, including α-pyridone and ceramide derivatives, exhibit significant antifungal and antibacterial activities. These findings suggest that compounds with similar structural features may also possess antimicrobial properties, useful in treating infectious diseases (Xiao et al., 2014).
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-12(2)8-16(20)18-10-13-9-17(21)19(11-13)14-4-6-15(22-3)7-5-14/h4-7,12-13H,8-11H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWDDZPQMBIGFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.